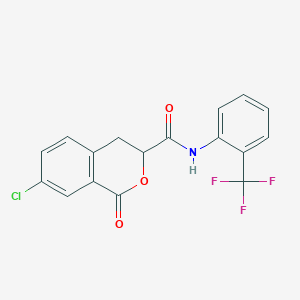

7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide

Description

7-Chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide is a synthetic small molecule featuring an isochroman backbone substituted with a chlorine atom at position 7, a ketone group at position 1, and a carboxamide moiety linked to a 2-(trifluoromethyl)phenyl group at position 2.

Properties

IUPAC Name |

7-chloro-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3NO3/c18-10-6-5-9-7-14(25-16(24)11(9)8-10)15(23)22-13-4-2-1-3-12(13)17(19,20)21/h1-6,8,14H,7H2,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEAXJIXOQQYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenylpropanoic acid derivative, under acidic conditions.

Introduction of Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as aniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted isochroman derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Notes

Limitations : Direct pharmacological or pharmacokinetic data for this compound are absent in the provided evidence; comparisons are based on structural extrapolation.

Structural Diversity : The trifluoromethyl group and chloro substituent are recurring motifs in bioactive molecules, underscoring their importance in drug design .

Future Directions : Synthesis and testing of the target compound against analogues (e.g., enzymatic assays, solubility studies) are recommended to validate hypotheses derived from structural comparisons.

Biological Activity

7-Chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that includes a chloro group, a trifluoromethyl substituent, and an isochroman core, which may contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, analogs of isochromen-1-ones have demonstrated significant activity against various cancer cell lines.

Case Study: Isochromen-1-one Analogues

A detailed investigation into 3-phenyl-1H-isochromen-1-one derivatives showed promising results in inhibiting the proliferation of liver cancer cells. The structure-activity relationship (SAR) highlighted that specific substitutions enhanced biological activity, suggesting that similar modifications could be beneficial for this compound .

Antioxidant Activity

The antioxidant capabilities of isochroman derivatives have also been studied extensively. Compounds with structural similarities to this compound have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Research Findings

In vitro assays demonstrated that certain isochroman derivatives exhibited antioxidant activities that were several times more potent than ascorbic acid . This suggests that this compound could also possess similar properties, warranting further investigation.

The biological activities of this compound are likely mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression and oxidative stress. Understanding these interactions is essential for elucidating the compound's pharmacological profile.

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how structural modifications influence biological activity. For this compound, key aspects include:

| Structural Feature | Influence on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and potential enzyme interactions |

| Trifluoromethyl | Increases metabolic stability and alters electronic properties |

| Isochroman Core | Provides a scaffold for biological activity |

These modifications can significantly affect the compound's efficacy and selectivity towards specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.